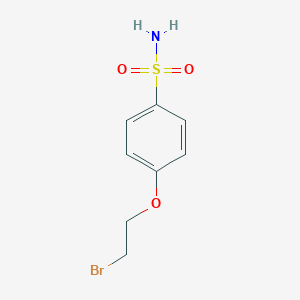![molecular formula C8H20N4 B054216 n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine CAS No. 114289-17-7](/img/structure/B54216.png)
n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine, commonly known as PEEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEEDA is a diamine derivative that contains a piperazine ring and two amino groups. It has a molecular formula of C8H20N4 and a molecular weight of 172.28 g/mol.
Mécanisme D'action
The exact mechanism of action of PEEDA is not fully understood. However, it is believed that PEEDA exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. PEEDA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
PEEDA has been shown to have low toxicity and is well-tolerated by animals. In vivo studies have shown that PEEDA has a short half-life and is rapidly eliminated from the body. PEEDA has also been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PEEDA is its high purity and ease of synthesis. PEEDA is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of PEEDA is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research and development of PEEDA. One of the most promising areas of research is the development of PEEDA-based drugs for the treatment of cancer and infectious diseases. Researchers can also explore the potential of PEEDA in other fields, such as materials science and catalysis. Further studies are needed to fully understand the mechanism of action of PEEDA and its potential applications in various fields.
Conclusion
In conclusion, PEEDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEEDA has been shown to exhibit potent antitumor, antibacterial, and antifungal activity. The synthesis of PEEDA is relatively simple, and it has low toxicity and a low potential for drug-drug interactions. Further studies are needed to fully understand the mechanism of action of PEEDA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of PEEDA involves the reaction of ethylenediamine with 1-chloro-2-(piperazin-1-yl)ethane in the presence of a base. The reaction yields PEEDA as a white crystalline solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
PEEDA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of PEEDA is in the field of medicinal chemistry. Several studies have shown that PEEDA has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. PEEDA has also been shown to exhibit antibacterial and antifungal activity.
Propriétés
Numéro CAS |
114289-17-7 |
|---|---|
Nom du produit |
n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine |
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N'-(1-piperazin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H20N4/c1-8(11-3-2-9)12-6-4-10-5-7-12/h8,10-11H,2-7,9H2,1H3 |
Clé InChI |
NBVFZTVREXMIIP-UHFFFAOYSA-N |
SMILES |
CC(NCCN)N1CCNCC1 |
SMILES canonique |
CC(NCCN)N1CCNCC1 |
Autres numéros CAS |
18246-33-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

